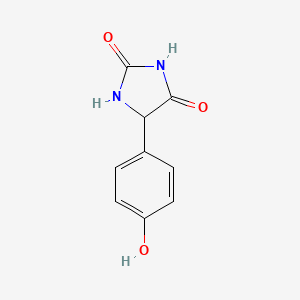

5-(4-Hydroxyphenyl)imidazolidine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-hydroxyphenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-6-3-1-5(2-4-6)7-8(13)11-9(14)10-7/h1-4,7,12H,(H2,10,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTNMIARZPDSDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(=O)NC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401036167 | |

| Record name | 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401036167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2420-17-9 | |

| Record name | 5-(4-Hydroxyphenyl)-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2420-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002420179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2420-17-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401036167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-hydroxyphenyl)imidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 4 Hydroxyphenyl Imidazolidine 2,4 Dione and Its Functionalized Derivatives

Established Reaction Pathways for 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione Synthesis

The primary industrial method for synthesizing this compound involves a one-pot condensation reaction. google.comgoogle.com

Condensation Reactions Involving Phenol, Glyoxylic Acid, and Urea (B33335)

The most common and industrially practiced synthesis of this compound is achieved through the condensation of phenol, glyoxylic acid, and urea in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. google.comnih.govgoogle.com This reaction is typically carried out in an aqueous medium. nih.govresearchgate.net The process involves heating the reactants, for instance, to temperatures ranging from 60 to 90°C. google.com

A typical procedure involves adding phenol, urea, and the acid catalyst to a reaction vessel, heating the mixture, and then adding an aqueous solution of glyoxylic acid dropwise over several hours. google.comgoogle.com After the addition is complete, the reaction is held at an elevated temperature to ensure completion. google.comgoogle.com Upon cooling, the product crystallizes and can be isolated by filtration. google.com

Table 1: Reaction Parameters for the Condensation of Phenol, Glyoxylic Acid, and Urea

| Parameter | Value/Condition | Source |

| Reactants | Phenol, Glyoxylic Acid, Urea | google.comnih.gov |

| Catalyst | Hydrochloric Acid or Sulfuric Acid | google.comnih.gov |

| Solvent | Water | nih.govresearchgate.net |

| Temperature | 60-90°C | google.com |

| Reaction Time | Several hours | google.comgoogle.com |

Alternative Synthetic Routes and Process Optimization

Several strategies have been explored to address this issue. One approach involves a two-step temperature process. Initially, the condensation is carried out at a lower temperature (e.g., 50-60°C) to form a 2-ureidophenylacetic acid intermediate. Subsequently, the temperature is raised (e.g., 80-105°C) to facilitate the cyclization to p-hydroxyphenylhydantoin. google.com This method aims to improve the selectivity for the para-substituted product. google.com

Another optimization strategy involves the addition of sulfamic acid to the reaction mixture. google.com Sulfamic acid is believed to react with glyoxal, an impurity often present in glyoxylic acid, thereby preventing side reactions that can lead to polymer formation and reduce the yield of the desired product. google.com The use of co-solvents and different acid catalysts, such as p-toluenesulfonic acid or methanesulfonic acid in combination with sulfuric acid, has also been investigated to enhance the reaction efficiency. google.com

Enzymatic synthesis presents an environmentally friendly alternative to chemical methods. nih.gov Hydantoinase enzymes can be used for the synthesis of optically pure carbamoyl (B1232498) amino acids from 5-monosubstituted hydantoins, including 5-hydroxyphenyl hydantoin (B18101). nih.gov This biocatalytic approach offers high selectivity and operates under mild conditions. nih.govcapes.gov.br

Derivatization Strategies of the Imidazolidine-2,4-dione Moiety

The imidazolidine-2,4-dione (hydantoin) ring of this compound offers several sites for functionalization, allowing for the synthesis of a diverse range of derivatives with potential biological activities.

Nucleophilic Substitution Reactions on the Imidazolidine (B613845) Ring

The nitrogen atoms (N-1 and N-3) of the imidazolidine-2,4-dione ring are susceptible to nucleophilic substitution, enabling the introduction of various substituents. These reactions are a common strategy for modifying the properties of hydantoin-based compounds. mdpi.comucl.ac.be For instance, alkylation or arylation at these positions can be achieved using appropriate electrophiles under basic conditions. The synthesis of 3-substituted and 1,3-disubstituted hydantoins can be accomplished through reactions with carbamates or isocyanates. organic-chemistry.org The synthesis of highly substituted chiral hydantoins has also been achieved from dipeptides through a dual activation of an amide and a Boc-protecting group. organic-chemistry.orgnih.gov

Mannich Reactions for Aminoalkyl Side Chain Introduction

The Mannich reaction is a powerful tool for introducing aminoalkyl groups onto the hydantoin scaffold. nih.govplantarchives.orgresearchgate.net This three-component condensation reaction typically involves the hydantoin, formaldehyde, and a primary or secondary amine. researchgate.net The reaction results in the formation of N-Mannich bases, where an aminomethyl group is attached to one of the nitrogen atoms of the imidazolidine ring. nih.gov This derivatization strategy has been employed to synthesize series of N-Mannich bases of various hydantoin cores with the aim of exploring their pharmacological potential. nih.gov The introduction of these basic aminoalkyl chains can significantly alter the physicochemical properties and biological activity of the parent molecule. plantarchives.org

Knoevenagel Condensation for Arylidene Derivative Synthesis

The active methylene (B1212753) group at the C-5 position of the imidazolidine-2,4-dione ring can participate in Knoevenagel condensation reactions with aldehydes or ketones. orgsyn.orgijsrst.comwikipedia.org This reaction, typically catalyzed by a weak base like piperidine, leads to the formation of 5-arylidene derivatives. orgsyn.orgnih.gov The condensation involves a nucleophilic addition of the carbanion generated from the hydantoin to the carbonyl group of the aldehyde, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org This method is widely used for the synthesis of 5-benzylidene- and other 5-arylidene-imidazolidine-2,4-diones. orgsyn.orguva.nl A variety of catalysts and reaction conditions have been explored for this transformation, including the use of baker's yeast and various solvents. ijsrst.comresearchgate.net

Table 2: Summary of Derivatization Strategies

| Reaction Type | Position(s) Modified | Reagents | Product Type | Source |

| Nucleophilic Substitution | N-1, N-3 | Alkyl halides, Aryl halides, Isocyanates, Carbamates | N-substituted hydantoins | mdpi.comucl.ac.beorganic-chemistry.org |

| Mannich Reaction | N-1 or N-3 | Formaldehyde, Primary/Secondary Amines | N-Mannich bases | nih.govplantarchives.orgresearchgate.net |

| Knoevenagel Condensation | C-5 | Aldehydes, Ketones | 5-Arylidene derivatives | orgsyn.orgijsrst.comwikipedia.org |

Formation of Spiro-Fused Imidazolidine-2,4-dione Systems

Spiro-fused imidazolidine-2,4-diones represent a unique class of heterocyclic compounds characterized by a central sp³ hybridized carbon atom shared between two rings. nih.gov Their rigid and complex structure has made them a subject of significant synthetic interest. nih.gov

A prominent method for creating these structures involves a multi-step synthesis beginning with a Knoevenagel condensation. ijacskros.com This initial step reacts imidazolidine-2,4-dione (also known as hydantoin) with various aromatic aldehydes. ijacskros.com The resulting 5-arylidene imidazolidine-2,4-dione intermediates then undergo a subsequent reaction with diazomethane (B1218177). ijacskros.com This second step leads to the formation of novel spiro[imidazolidine-pyrazoline]-2,4-dione derivatives. ijacskros.com

The general synthetic pathway can be summarized as follows:

Step 1: Condensation of hydantoin with an aromatic aldehyde (e.g., benzaldehyde) to yield a 5-arylidene hydantoin derivative. ijacskros.com

Step 2: Reaction of the 5-arylidene hydantoin with diazomethane to form the final spiro[imidazolidine-pyrazoline]-2,4-dione product. ijacskros.com

Another example is the synthesis of spiro(fluorene-9,4'-imidazolidine)-2',5'-dione. researchgate.net The molecular structure of this compound, along with its ring-opened hydrolysis product, (9H-fluorene-9-yl)urea, has been confirmed through X-ray crystallography. researchgate.net In spiro(fluorene-9,4'-imidazolidine)-2',5'-dione, the angle between the mean planes of the fluorene (B118485) group and the hydantoin ring is 86.92(4)°. researchgate.net The crystal structure is characterized by N-H···O hydrogen bonds that connect the molecules into chains. researchgate.net

| Compound | Starting Aldehyde | Yield | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 5-benzylideneimidazolidine-2,4-dione (11a) | Benzaldehyde (10a) | 63.8% | 220-222 | ijacskros.com |

| Spiro[imidazolidine-pyrazoline]-2,4-dione derivative (12a) | From 11a | Data not available | Data not available | ijacskros.com |

| Spiro[imidazolidine-pyrazoline]-2,4-dione derivative (12b) | From corresponding 5-arylidene hydantoin (11b) | Data not available | Data not available | ijacskros.com |

| Spiro[imidazolidine-pyrazoline]-2,4-dione derivative (12c) | From corresponding 5-arylidene hydantoin (11c) | Data not available | Data not available | ijacskros.com |

| Spiro[imidazolidine-pyrazoline]-2,4-dione derivative (12d) | From corresponding 5-arylidene hydantoin (11d) | Data not available | Data not available | ijacskros.com |

Cyclization Methods for Novel Imidazolidine-2,4-dione Structures

The cyclization of precursor molecules is a fundamental strategy for constructing the imidazolidine-2,4-dione core. The specific pathway of cyclization can be influenced by reaction conditions and the nature of the starting materials, leading to a diverse range of derivatives.

One innovative approach involves the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with various aromatic and heterocyclic C-nucleophiles. mdpi.com This method produces 4-(het)arylimidazolidin-2-ones with high regioselectivity. mdpi.com The reaction proceeds through the formation of an iminium cation intermediate. mdpi.com Quantum chemistry calculations have been used to rationalize the observed regioselectivity, suggesting that the formation of the 4-substituted product is kinetically favored due to a lower activation energy barrier compared to the 5-substituted isomer. mdpi.com

A well-established two-step method for synthesizing 5-substituted imidazolidine-2,4-diones begins with amino acids. mdpi.comresearchgate.net This process can be outlined as:

Strecker Synthesis: An appropriate aldehyde (e.g., 4-methylbenzaldehyde) reacts with sodium cyanide and ammonium (B1175870) chloride, followed by acid hydrolysis, to form a C-arylglycine derivative. mdpi.comresearchgate.net

Cyclization: The resulting amino acid derivative is then reacted with an isocyanate (e.g., phenyl isocyanate) or isothiocyanate. mdpi.com The intermediate undergoes cyclization upon heating in an acidic solution to yield the final 3-phenyl-5-aryl-imidazolidine-2,4-dione or its 2-thioxo analogue. mdpi.comresearchgate.net

The mechanism of cyclization for related structures, such as hydantoic acid amides, has been shown to proceed through a tetrahedral intermediate. researchgate.net The stability and breakdown of this intermediate dictate the final product distribution. researchgate.net

| Compound | Aryl Group (R) | X | Yield | Melting Point (°C) |

|---|---|---|---|---|

| IM-1 | 4-Methylphenyl | O | 77.5% | 198-199 |

| IM-2 | 4-Methylphenyl | S | Data not available | Data not available |

| IM-3 | 4-Ethylphenyl | O | Data not available | Data not available |

| IM-4 | 4-Ethylphenyl | S | Data not available | Data not available |

| IM-5 | 4-Methoxyphenyl | O | Data not available | Data not available |

| IM-6 | 4-Methoxyphenyl | S | Data not available | Data not available |

| IM-7 | 4-Isopropylphenyl | O | Data not available | Data not available |

| IM-8 | 4-Isopropylphenyl | S | Data not available | Data not available |

Emerging Methodologies in Imidazolidine-2,4-dione Synthesis

Modern synthetic chemistry increasingly emphasizes efficiency, sustainability, and novelty. In the context of imidazolidine-2,4-dione synthesis, this has led to the development of one-pot methods and the application of microwave activation, which align with the principles of green chemistry. nih.govnih.gov

One-Pot Methods

One-pot syntheses offer significant advantages by reducing the need for intermediate purification steps, saving time, and minimizing solvent waste. The target compound, this compound, can be prepared in a one-pot reaction. nih.gov This is achieved by reacting phenol, glyoxylic acid, and urea in hydrochloric acid at 370 K for six hours. nih.gov The desired product is then isolated by cooling and recrystallization. nih.gov

Furthermore, various 5-substituted imidazolidine-2,4-diones have been synthesized through a solvent-free, one-pot reaction. edu.krdedu.krd This method involves simply mixing and heating an amino acid (such as L-phenylalanine) with urea at high temperatures (e.g., 160 °C). edu.krd This approach provides a direct route to the hydantoin core from readily available starting materials. edu.krd

| Compound | Starting Amino Acid | Yield | Melting Point (°C) |

|---|---|---|---|

| 5-benzylimidazolidine-2,4-dione (1) | L-phenylalanine | 30% | 188-189 |

| 5-methylimidazolidine-2,4-dione (2) | L-alanine | Data not available | Data not available |

| 5-isopropylimidazolidine-2,4-dione (3) | L-valine | Data not available | Data not available |

Microwave Activation

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions. derpharmachemica.com Unlike conventional heating where heat is transferred inefficiently through vessel walls, microwave energy couples directly with polar molecules in the reaction mixture, causing a rapid and uniform rise in temperature. nih.govyoutube.com This direct molecular activation can dramatically reduce reaction times, improve product yields, and lead to cleaner reactions with fewer by-products. nih.gov

This technology has been successfully applied to the synthesis of various nitrogen-containing heterocycles. For instance, 2-substituted 2-imidazolines can be synthesized from alkyl cyanides and ethylenediamine (B42938) under microwave irradiation, resulting in significantly higher yields and shorter reaction times compared to traditional methods. researchgate.net Similarly, complex, multi-substituted imidazole (B134444) derivatives have been prepared using a sequential, one-pot, microwave-assisted multicomponent reaction, highlighting the technique's utility as an environmentally friendly protocol. nih.gov The ability to use green solvents like ethanol (B145695) and perform reactions at elevated temperatures and pressures safely makes microwave synthesis a powerful and efficient modern methodology. nih.govyoutube.com

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through various NMR experiments, the precise connectivity and chemical environment of each atom in 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione can be determined.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum, typically recorded in a solvent like DMSO-d₆, reveals distinct signals corresponding to the aromatic protons, the methine proton on the hydantoin (B18101) ring, the phenolic hydroxyl proton, and the two amide (N-H) protons of the hydantoin ring.

The aromatic protons on the 4-hydroxyphenyl group typically appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the hydroxyl group (H-3' and H-5') are chemically equivalent and couple with the protons meta to the hydroxyl group (H-2' and H-6'), which are also equivalent to each other. The methine proton at position 5 of the hydantoin ring (H-5) appears as a singlet. The two N-H protons of the hydantoin ring and the phenolic O-H proton are also observed, often as broad singlets due to chemical exchange and hydrogen bonding.

Interactive Data Table: ¹H NMR Chemical Shifts

| Proton Assignment | Chemical Shift (δ) in ppm (DMSO-d₆) | Multiplicity |

| N₃-H | 10.70 | Singlet |

| O-H (Phenolic) | 9.52 | Singlet |

| N₁-H | 8.28 | Singlet |

| H-2', H-6' (Aromatic) | 7.11 | Doublet |

| H-3', H-5' (Aromatic) | 6.78 | Doublet |

| H-5 (Methine) | 5.01 | Singlet |

Carbon (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. In this compound, nine distinct carbon signals are expected. The two carbonyl carbons (C-2 and C-4) of the hydantoin ring are typically the most downfield-shifted signals, appearing at distinct chemical shifts. The carbons of the phenyl ring show characteristic shifts, with the carbon bearing the hydroxyl group (C-4') appearing at a high chemical shift and the carbon attached to the hydantoin ring (C-1') also being clearly identifiable. The methine carbon (C-5) of the hydantoin ring appears at a characteristic upfield position compared to the aromatic and carbonyl carbons. Spectroscopic data for this compound are available in databases such as PubChem and ChemicalBook. chemicalbook.comnih.gov

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |

| C-4 (Carbonyl) | ~174 |

| C-2 (Carbonyl) | ~157 |

| C-4' (Aromatic, C-OH) | ~157 |

| C-1' (Aromatic, C-C₅) | ~129 |

| C-2', C-6' (Aromatic) | ~128 |

| C-3', C-5' (Aromatic) | ~115 |

| C-5 (Methine) | ~62 |

Note: These are approximate values based on typical chemical shifts for similar structures; experimental values may vary based on solvent and conditions.

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC) for Connectivity Confirmation

While 1D NMR provides essential information, two-dimensional (2D) NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for unambiguously assigning signals and confirming the molecule's connectivity. chemicalbook.com

HSQC: This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show a correlation cross-peak between the methine proton signal (H-5) and the methine carbon signal (C-5). Similarly, it would show correlations between the aromatic protons (H-2'/H-6' and H-3'/H-5') and their respective carbon atoms (C-2'/C-6' and C-3'/C-5').

HMBC: This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J or ³J coupling). This is crucial for piecing together the molecular structure. Key HMBC correlations would include:

The methine proton (H-5) showing correlations to the carbonyl carbons (C-2 and C-4) and to the aromatic carbons C-1' and C-2'/C-6'.

The N-H protons showing correlations to the adjacent carbonyl carbons (C-2 and C-4) and the methine carbon (C-5).

Aromatic protons showing correlations to neighboring carbons within the phenyl ring, confirming their positions relative to each other and to the hydantoin ring.

These 2D NMR experiments provide definitive proof of the structural assembly of the molecule, leaving no ambiguity. chemicalbook.com

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy techniques, such as Infrared (IR) and UV-Visible spectroscopy, provide valuable information about the functional groups present and the electronic nature of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups. The presence of intermolecular hydrogen bonding, as confirmed by crystallographic studies, often leads to the broadening of the O-H and N-H stretching bands. nih.gov

Key absorption bands include:

O-H and N-H Stretching: A broad absorption band is typically observed in the region of 3500-3000 cm⁻¹, which arises from the overlapping stretching vibrations of the phenolic O-H group and the two N-H groups of the hydantoin ring. The broadness is a result of extensive hydrogen bonding in the solid state.

Aromatic C-H Stretching: Absorption bands for the aromatic C-H stretching vibrations are usually found just above 3000 cm⁻¹.

C=O Stretching: Two distinct and strong absorption bands for the carbonyl (C=O) groups of the dione (B5365651) are prominent in the region of 1800-1700 cm⁻¹. The exact positions can help distinguish between the two different carbonyl environments within the hydantoin ring.

C=C Stretching: Aromatic C=C bond stretching vibrations typically appear in the 1615-1450 cm⁻¹ region.

C-O Stretching: The stretching vibration of the phenolic C-O bond is expected to produce a band around 1250 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

| O-H / N-H Stretch (H-bonded) | 3500 - 3000 | Strong, Broad |

| Aromatic C-H Stretch | ~3100 | Medium |

| C=O Stretch (Carbonyls) | 1800 - 1700 | Strong |

| Aromatic C=C Stretch | 1615 - 1450 | Medium to Strong |

| Phenolic C-O Stretch | ~1250 | Medium |

UV-Visible Spectroscopy

The UV-Visible spectrum of this compound is characterized by electronic transitions within its chromophores: the 4-hydroxyphenyl group and the hydantoin ring. The primary absorption is attributed to π → π* transitions within the aromatic system. The presence of the hydroxyl group (an auxochrome) on the phenyl ring influences the position and intensity of the absorption maxima (λmax).

For the p-hydroxyphenyl chromophore, an absorption band is typically observed around 275-280 nm. researchgate.net Deprotonation of the phenolic hydroxyl group under basic conditions would result in a bathochromic (red) shift to a longer wavelength (around 290-300 nm) due to the increased electron-donating ability of the resulting phenoxide ion. researchgate.net The electronic transitions associated with the hydantoin ring itself occur at shorter wavelengths and may be masked by the more intense absorption of the phenyl ring.

Interactive Data Table: Expected UV-Visible Absorption

| Chromophore | Transition Type | Expected λmax (nm) | Solvent/Condition |

| 4-Hydroxyphenyl | π → π | ~275-280 | Neutral (e.g., Methanol, Ethanol) |

| 4-Phenoxide | π → π | ~290-300 | Basic (e.g., aq. NaOH) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. Electron Ionization (EI) mass spectrometry of the compound reveals a distinct pattern of fragmentation that provides valuable structural information.

The mass spectrum is characterized by a prominent molecular ion peak [M]⁺, which confirms the compound's molecular weight. pharmaguideline.comazypusa.com The fragmentation of the molecular ion under EI conditions typically involves the cleavage of the imidazolidine (B613845) ring and the loss of small neutral molecules.

A representative EI-MS dataset for this compound is summarized in the table below. The base peak, which is the most intense peak in the spectrum, corresponds to a specific fragment ion, and its high relative abundance suggests a particularly stable fragmentation product. pharmaguideline.com The analysis of these fragments allows researchers to piece together the structural puzzle of the parent molecule.

Table 1: Key Mass Spectrometry Data for this compound (EI-MS)

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈N₂O₃ |

| Molecular Weight | 192.17 g/mol nih.gov |

| Ionization Mode | Positive |

| Ionization Method | Electron Ionization (EI) pharmaguideline.com |

| m/z of Molecular Ion [M]⁺ | 192 pharmaguideline.comazypusa.com |

| Key Fragment m/z Values | 164, 121, 120, 65 pharmaguideline.com |

This table is interactive. Click on the headers to sort the data.

The fragmentation pattern can be rationalized by considering the structure of the molecule. The peak at m/z 120 is particularly significant and is designated as the base peak in the spectrum available on PubChem. pharmaguideline.com This fragment likely corresponds to the hydroxyphenyl-containing portion of the molecule, suggesting a cleavage of the bond between the C5 carbon of the hydantoin ring and the phenyl group. The other observed fragments arise from further characteristic losses from the molecular ion and primary fragments.

X-ray Crystallography for Solid-State Structural Determination

The analysis reveals that the imidazolidine ring adopts a nearly planar conformation. nih.gov This structural rigidity is a key feature of the hydantoin core. The benzene ring is significantly twisted relative to the plane of the imidazolidine ring. nih.gov In the crystal lattice, the molecules are interconnected by a network of hydrogen bonds involving the N-H and O-H groups of the hydantoin ring and the hydroxyl group of the phenyl ring, forming a stable three-dimensional framework. nih.gov

The detailed crystallographic data are essential for understanding the intermolecular interactions that govern the compound's solid-state properties and can inform the design of related molecules with specific desired properties.

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₉H₈N₂O₃ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 10.3694 | nih.gov |

| b (Å) | 6.9914 | nih.gov |

| c (Å) | 12.3857 | nih.gov |

| α (°) | 90 | nih.gov |

| β (°) | 105.619 | nih.gov |

| γ (°) | 90 | nih.gov |

| Volume (ų) | 865.3 | nih.gov |

| Z | 4 | nih.gov |

This table is interactive. Click on the headers to sort the data.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound, ensuring its purity and enabling its accurate measurement in various matrices. While a specific, universally adopted HPLC method for this exact compound is not widely published, methods developed for closely related hydantoin derivatives provide a strong basis for its analysis.

For instance, a high-pressure liquid-chromatographic method was developed for the determination of the related compound 5-(4-hydroxyphenyl)-5-phenylhydantoin in human urine. nih.gov This method utilizes a reversed-phase column and an isocratic mobile phase, with detection by UV spectrophotometry. nih.gov Such a setup is a common starting point for the analysis of polar aromatic compounds like this compound.

The development of a robust HPLC method would typically involve the optimization of several parameters, as outlined in the following table.

Table 3: Typical Parameters for HPLC Method Development for this compound

| Parameter | Considerations |

|---|---|

| Stationary Phase (Column) | A C18 or C8 reversed-phase column is a common choice for separating moderately polar compounds. |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and improve peak shape. |

| Detection | UV detection is suitable due to the presence of the chromophoric phenyl group. The detection wavelength would be set at the λmax of the compound to ensure maximum sensitivity. |

| Flow Rate | A flow rate of 1.0-1.5 mL/min is standard for analytical HPLC. |

| Internal Standard | For quantitative analysis, a structurally similar compound can be used as an internal standard to improve precision and accuracy. |

This table is interactive. Click on the headers to sort the data.

Furthermore, as this compound possesses a chiral center at the C5 position, chiral HPLC methods can be employed for the separation of its enantiomers. This is particularly important in pharmaceutical research, as different enantiomers of a chiral drug can exhibit distinct pharmacological activities. Chiral separation can be achieved using a chiral stationary phase (CSP) with a suitable mobile phase, often a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol.

Pharmacological and Biological Activity Profiling of 5 4 Hydroxyphenyl Imidazolidine 2,4 Dione and Its Analogues

Anticancer and Cytotoxic Potential Investigations

The imidazolidine-2,4-dione scaffold, a core component of the subject compound, is a recognized pharmacophore in the development of anticancer agents. Analogues built upon this and similar heterocyclic structures, such as thiazolidine-2,4-dione, have demonstrated significant potential in oncological research. These compounds have been shown to inhibit tumor angiogenesis, modify the cell cycle, and induce apoptosis in various cancer models. nih.gov

In vitro Efficacy against Specific Cancer Cell Lines (e.g., HEPG-2, HCT-116, MCF-7, PC-3M prostate cancer)

Derivatives of the core structure have been extensively tested for their cytotoxic effects against a panel of human cancer cell lines. The data consistently show that modifications to the parent molecule can lead to potent anti-proliferative activity.

Substituted pyrido[2,3-d]pyrimidines, which are related heterocyclic systems, were evaluated for their in vitro cytotoxic activity against several cancer cell lines, including HepG-2 (hepatic), HCT-116 (colon), MCF-7 (breast), and PC-3 (prostate). researchgate.net Similarly, novel thiazolidine-2,4-dione derivatives have been synthesized and tested against HepG2 and MCF-7 cell lines, demonstrating impressive anti-proliferative activity. nih.gov For instance, one such derivative, compound 11f, showed IC₅₀ values of 0.64 ± 0.01 µM against HepG2 and 0.53 ± 0.04 µM against MCF-7. nih.gov Another study on different thiazolidine-2,4-dione derivatives reported promising cytotoxic activities against both HepG2 and MCF-7 cell lines, with IC₅₀ values ranging from 0.60 to 4.70 μM. nih.gov

In a study focusing on 2-thioxoimidazolidine derivatives, compound 7 displayed cytotoxic activity against HepG-2 cells with an IC₅₀ of 74.21 μg/ml, while compound 9 was effective against HCT-116 cells with an IC₅₀ of 72.46 μg/ml. nih.gov Research on benzimidazole (B57391) derivatives also revealed cytotoxic effects, with one compound showing high activity against MCF-7 cells (IC₅₀ = 8.86±1.10 μg/mL) and another being most effective against HCT-116 cells (IC₅₀ = 16.18±3.85 μg/mL). waocp.org Furthermore, 2'-hydroxy chalcone (B49325) derivatives were found to be cytotoxic against HCT116 cells, with compound C1 being the most potent with an IC₅₀ value of 37.07 µM. nih.gov

A series of 5-arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-ones, which share structural similarities, were tested against various leukemia cell lines. nih.gov Many of these compounds exhibited IC₅₀ values that were lower or comparable to the control drug, chlorambucil, with some showing activity at submicromolar concentrations. nih.gov

Table 1: In vitro Cytotoxicity of Selected Analogues

| Compound Type | Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| Thiazolidine-2,4-dione derivative (11f) | HepG2 | 0.64 ± 0.01 µM | nih.gov |

| Thiazolidine-2,4-dione derivative (11f) | MCF-7 | 0.53 ± 0.04 µM | nih.gov |

| Thiazolidine-2,4-dione derivative (22) | HepG2 | 2.04 ± 0.06 μM | nih.gov |

| Thiazolidine-2,4-dione derivative (22) | MCF-7 | 1.21 ± 0.04 µM | nih.gov |

| 2-Thioxoimidazolidine derivative (7) | HepG-2 | 74.21 μg/ml | nih.gov |

| 2-Thioxoimidazolidine derivative (9) | HCT-116 | 72.46 μg/ml | nih.gov |

| Benzimidazole derivative (4) | MCF-7 | 8.86 ± 1.10 μg/mL | waocp.org |

| Benzimidazole derivative (2) | HCT-116 | 16.18 ± 3.85 μg/mL | waocp.org |

| 2'-Hydroxy chalcone (C1) | HCT116 | 37.07 µM | nih.gov |

| Spirohydantoin derivative (4) | PC3 | Effective | mdpi.com |

Anti-growth and Anti-invasive Effects in Tumor Models

Beyond direct cytotoxicity, these compounds and their analogues have been investigated for their ability to inhibit tumor progression in more complex models. Thiazolidine-2,4-diones (TZDs) have been shown to inhibit tumor angiogenesis, a critical process for tumor growth and metastasis. nih.gov They can act as anticancer agents by targeting VEGFR-2, a key receptor in angiogenesis, and by reducing the synthesis of Vascular Endothelial Growth Factor (VEGF). nih.gov

Studies on specific TZD derivatives demonstrated that they can arrest the cancer cell cycle and induce apoptosis. nih.gov For example, compound 11f was found to arrest the MCF-7 cell cycle in the S phase and significantly increase the percentage of apoptotic cells. nih.gov It also showed a significant ability to prevent the migration and healing capabilities of MCF-7 cells, indicating anti-invasive properties. nih.gov Another TZD derivative, compound 22, also induced cell cycle arrest at the S phase and increased the total apoptotic rate in MCF-7 cancer cells. nih.gov In tumor models, therapies that target pathways related to angiogenesis, such as those involving VEGF, have been shown to lead to a decrease in tumor growth. researchgate.net The development of agents that can effectively inhibit these pathways is a key strategy in cancer therapy. researchgate.netresearchgate.net

Antimicrobial, Antibacterial, and Antifungal Studies

The heterocyclic core of 5-(4-hydroxyphenyl)imidazolidine-2,4-dione is also found in a variety of compounds with significant antimicrobial properties. Thiazolidine derivatives, in particular, have been a focus of research for developing new agents to combat drug-resistant pathogens. nih.gov

Activity against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Streptococcus pyogenes, MRSA, Streptococcus pneumoniae)

Analogues based on the thiazolidine-2,4-dione and related structures have shown notable activity against Gram-positive bacteria. In one study, a series of 5-arylidene-thiazolidine-2,4-dione derivatives exhibited antimicrobial activity primarily against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 µg/mL. researchgate.net

Another study evaluated novel thiazolidin-4-one derivatives against S. aureus (MTCC-737). nanobioletters.com It was found that compounds with chloro-substitutions (compounds 3 and 8) showed significant inhibition, whereas those with electron-donating groups were inactive against this strain. nanobioletters.com A separate investigation into thiazolidine-2,4-dione derivatives also confirmed activity against Staphylococcus aureus. nih.gov

Some 4-hydroxy-2-pyridone alkaloids, which are structurally distinct but also heterocyclic, demonstrated broad inhibitory activities against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with MIC values as low as 1.56 to 6.25 µM. nih.gov The fight against resistant strains like MRSA is a critical area of research, with studies exploring novel agents that can disrupt bacterial processes like peptidoglycan homeostasis. nih.gov

Activity against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa)

The efficacy of these compounds against Gram-negative bacteria has also been assessed. Thiazolidine-2,4-dione derivatives were tested against Escherichia coli and Pseudomonas aeruginosa, showing that structural modifications, such as the presence of electron-donating or electron-withdrawing substituents, can enhance the spectrum of activity. nih.gov

In a study of novel thiazolidin-4-one derivatives, some compounds proved to have high activity against P. aeruginosa (MTCC-424). nanobioletters.com However, the substitution of electron-donating groups like methyl and methoxy (B1213986) on the phenyl ring was found to decrease the activity against Gram-negative strains. nanobioletters.com Conversely, some 4-hydroxy-2-pyridone alkaloids showed no obvious inhibitory activity against E. coli and P. aeruginosa at a concentration of 50 µM. nih.gov The challenge of overcoming resistance in Gram-negative bacteria like P. aeruginosa remains a significant focus, with research exploring various strategies to combat these pathogens. mdpi.comnih.govnih.gov

Antifungal Efficacy Assessments

The antifungal potential of these heterocyclic compounds has been explored, particularly against common fungal pathogens like Candida albicans. A study on thiazolidin-4-one derivatives screened for activity against C. albicans (MTCC-3378) found that hydroxy and nitro derivatives were more potent antifungal agents than the standard drug fluconazole. nanobioletters.com

Further research into a series of thiazolidine-2,4-dione derivatives also included screening for in vitro antifungal activity against several fungal species. nih.gov Additionally, 5-imino-4-thioxoimidazolidin-2-one derivatives were evaluated for their antifungal properties, with some derivatives showing significant activity against C. albicans. nih.govresearchgate.net However, in another study, certain 4-hydroxy-2-pyridone alkaloids did not show obvious inhibitory activity against C. albicans at a concentration of 50 µM. nih.gov

Table 2: Antimicrobial Activity of Selected Analogues

| Compound Type | Microorganism | Activity/Result | Reference |

|---|---|---|---|

| 5-Arylidene-thiazolidine-2,4-dione | Gram-positive bacteria | MIC: 2 to 16 µg/mL | researchgate.net |

| Thiazolidin-4-one (chloro-substituted) | S. aureus | Significant inhibition | nanobioletters.com |

| 4-Hydroxy-2-pyridone alkaloid (4) | S. aureus, MRSA | MIC: 1.56 to 6.25 µM | nih.gov |

| Thiazolidin-4-one | P. aeruginosa | High activity | nanobioletters.com |

| Thiazolidin-4-one (hydroxy/nitro derivatives) | C. albicans | More potent than fluconazole | nanobioletters.com |

| 5-Imino-4-thioxoimidazolidin-2-one | C. albicans | Significant activity | nih.gov |

Biofilm Inhibition Studies

While direct studies on the biofilm inhibition properties of this compound are not extensively documented in the reviewed literature, the broader class of hydantoin (B18101) derivatives has shown potential as antimicrobial agents. nih.govnih.gov Hydantoin derivatives are recognized for their wide spectrum of pharmacological activities, including antibacterial and antifungal properties. nih.gov For instance, certain N-halogenated derivatives of hydantoin are utilized as disinfectants and biocides. wikipedia.org

The antimicrobial potential of hydantoin derivatives, such as nitrofurantoin (B1679001), is well-established, although their moderate activity can be a limitation. nih.gov However, recent research into designing bacterial membrane-active hydantoin derivatives has yielded compounds with potent antimicrobial activity against various Gram-positive and Gram-negative bacteria. nih.gov These newer derivatives have demonstrated the ability to act on bacterial membranes, kill pathogens rapidly, and even prevent the development of resistance in strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One lead compound from these studies showed significant in vivo efficacy in a rat model of MRSA-induced pneumonia, not only by eradicating the bacteria but also by suppressing the associated inflammation. nih.gov

Furthermore, hydantoin derivatives have been investigated for their antifungal activities. bepls.com For example, phenytoin (B1677684) (5,5-diphenylimidazolidine-2,4-dione) has demonstrated the ability to inhibit the growth of fungi such as Aspergillus niger and Aspergillus flavus at certain concentrations. bepls.com The broad-spectrum activity of hydantoin derivatives as bacterial disinfectants suggests their potential utility in various applications, from agriculture to healthcare. nih.gov

Anticonvulsant and Antiepileptic Research

The hydantoin ring is a core structure in several established anticonvulsant drugs, with phenytoin (5,5-diphenylimidazolidine-2,4-dione) being a cornerstone in the treatment of epilepsy for decades. bepls.comjpionline.orgpcbiochemres.com The anticonvulsant action of hydantoin derivatives is largely attributed to their ability to stabilize neuronal membranes and inhibit the spread of seizure discharge, often by blocking sodium channels in a use-dependent manner. pcbiochemres.com

Research has continually explored the synthesis of new hydantoin derivatives to identify compounds with improved efficacy and a better side-effect profile. jpionline.orgpcbiochemres.com For instance, various N-substituted derivatives of 5,5-diphenylhydantoin have been synthesized and evaluated. Studies on 1,3-bis(methoxymethyl)-5,5-diphenyl-hydantoin and 3-acetoxymethyl-5-ethyl-5-phenyl hydantoin showed notable activity against maximal electroshock (MES) seizures. pcbiochemres.com Another analogue, 1-benzenesulfonyl-5,5-diphenylhydantoin, demonstrated potent anticonvulsant activity comparable to phenytoin when administered directly into the brain, suggesting that its efficacy in standard tests was limited by its inability to cross the blood-brain barrier. pcbiochemres.comnih.gov

The following table summarizes the anticonvulsant activity of selected hydantoin analogues from various research studies.

| Compound/Analogue | Animal Model | Seizure Test | Activity/Potency | Reference(s) |

| 1,3-bis(methoxymethyl)-5,5-diphenyl-hydantoin | Not Specified | MES | Good activity | pcbiochemres.com |

| 3-acetoxymethyl-5-ethyl-5-phenyl hydantoin | Not Specified | MES | Good activity | pcbiochemres.com |

| 3-methoxymethyl-5-ethyl-5-phenylhydantoin | Not Specified | MES & scPTZ | Effective against both | pcbiochemres.com |

| 1-benzenesulfonyl-5,5-diphenylhydantoin | Mice | MES (cerebroventricular admin.) | Potent, comparable to Phenytoin | pcbiochemres.comnih.gov |

| 4-(2-(3-fluobenzyl)thio-5-(4H-1,2,4-triazol-4-yl)benzo[d]oxazole) | Mice | MES & scPTZ | ED₅₀ of 11.4 mg/kg (MES) and 31.7 mg/kg (scPTZ) | nih.gov |

| 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones (Compound 4g) | Mice | MES & scPTZ | ED₅₀ of 23.7 mg/kg (MES) and 18.9 mg/kg (scPTZ) | nih.gov |

MES: Maximal Electroshock Seizure; scPTZ: subcutaneous Pentylenetetrazole.

Anti-inflammatory and Antioxidant Properties

The hydantoin scaffold has been associated with anti-inflammatory and antioxidant activities. ekb.egresearchgate.net While direct studies on this compound are limited in this context, research on related derivatives provides insight into these properties. For example, 1-benzenesulfonyl-5,5-diphenylhydantoin has been reported to possess potent anti-inflammatory activity. nih.gov This activity is suggested to be related to the inhibition of prostaglandin (B15479496) biosynthesis, a mechanism similar to that of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

More recent studies on 2-thiohydantoins, the sulfur analogues of hydantoins, have further substantiated the anti-inflammatory potential of this chemical class. Several 1,3-disubstituted-2-thioxoimidazolidin-4-one analogues have demonstrated significant anti-inflammatory effects in in vitro models using LPS-stimulated murine cells. nih.gov These compounds were found to suppress the production of nitric oxide and down-regulate the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.gov

The antioxidant properties of hydantoin derivatives are also an area of interest. researchgate.net Phenolic compounds are well-known for their antioxidant capabilities, and incorporating a phenolic moiety into a heterocyclic structure like thiazolidine-2,4-dione (structurally related to imidazolidine-2,4-dione) has been shown to yield compounds with potent antiradical and electron-donating activities.

Other Investigated Pharmacological Activities

The investigation of hydantoin derivatives for anticoagulant activity is not a widely reported area of research in the available literature. While other heterocyclic compounds, such as a series of 1,4-dihydropyridine (B1200194) derivatives, have been synthesized and screened for anticoagulant properties, similar systematic studies on imidazolidine-2,4-dione derivatives are not prominent. nih.gov

DNA Gyrase Inhibition: Bacterial DNA gyrase is a well-established target for antibacterial agents. nih.gov While direct inhibition by this compound has not been specified, derivatives of other related structures have been explored. For instance, gallate derivatives have been identified as potent inhibitors of bacterial DNA gyrase, acting as ATP competitive inhibitors. nih.gov Additionally, derivatives of 4-oxo-1,4-dihydro-3-pyridinecarboxylic acid have shown DNA-gyrase inhibiting action against Trypanosoma brucei. nih.gov It is noteworthy that DNA damage, specifically the oxidation of cytosine and thymine (B56734) bases to hydantoins, can inhibit the action of DNA polymerases. wikipedia.org

Aldose Reductase Inhibition: Aldose reductase is an enzyme implicated in the development of diabetic complications, and its inhibition is a therapeutic strategy. nih.govnih.gov Several hydantoin derivatives have been identified as potent inhibitors of this enzyme. nih.govnih.gov Spiro hydantoins, in particular, have shown significant inhibitory activity against aldose reductase. nih.gov For example, sorbinil, a spiro hydantoin derivative, has been a key compound in clinical research for the treatment of diabetic complications. nih.gov Studies have shown that certain hydantoin derivatives can effectively prevent the accumulation of sorbitol in the sciatic nerve and lens of diabetic rats, highlighting their potential in mitigating diabetic neuropathy and cataracts. nih.gov

The following table presents data on the aldose reductase inhibitory activity of selected hydantoin derivatives.

| Compound/Analogue | Target | Activity/Potency | Reference(s) |

| 1-[(2,4,5-Trichlorophenyl)sulfonyl]hydantoin | Rat Lens & Sciatic Nerve | >92% inhibition of sorbitol accumulation in lens; complete inhibition in sciatic nerve | nih.gov |

| 1-[(2,5-dichlorophenyl)sulfonyl]hydantoin | Rat Lens & Sciatic Nerve | >92% inhibition of sorbitol accumulation in lens; complete inhibition in sciatic nerve | nih.gov |

| 1-[(beta-naphthyl)sulfonyl]hydantoin | Rat Lens & Sciatic Nerve | >92% inhibition of sorbitol accumulation in lens; complete inhibition in sciatic nerve | nih.gov |

| Sorbinil (CP-45,634) | Calf Lens Aldose Reductase & Rat Sciatic Nerve | Potent inhibitor of sorbitol formation | nih.gov |

The imidazolidine-2,4-dione scaffold has been a template for the development of ligands targeting the cannabinoid receptor 1 (CB1), which is a key component of the endocannabinoid system and a target for various therapeutic applications. nih.gov Research has focused on synthesizing and evaluating the structure-affinity relationships of various imidazolidine-2,4-dione derivatives.

Studies on 1,3,5-triphenylimidazolidine-2,4-dione derivatives have revealed compounds with significant affinity and selectivity for the human CB1 receptor. nih.gov A [³⁵S]-GTPγS binding assay confirmed the inverse agonist properties of these compounds at the CB1 receptor. nih.gov Notably, specific halogenated derivatives have demonstrated high affinity.

The table below shows the CB1 receptor binding affinities for selected imidazolidine-2,4-dione analogues.

| Compound/Analogue | Receptor | Binding Affinity (Ki) | Activity Profile | Reference(s) |

| 1,3-Bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione | Human CB1 | High affinity | Inverse agonist | nih.gov |

| 1,3-Bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione | Human CB1 | High affinity | Inverse agonist | nih.gov |

| SR141716A analogue (1,2,3-triazole) | CB1 | 590 nM | Modest affinity | nih.gov |

| n-Propyl ester 11 (1,2,3-triazole) | CB1 | 4.6 nM | Potent affinity | nih.gov |

| Phenyl ester 14 (1,2,3-triazole) | CB1 | 11 nM | High affinity | nih.gov |

Research in Metabolic Disorders (e.g., Hypoglycemic Potential, Blood Sugar Modulation)

The therapeutic potential of hydantoin derivatives, including this compound, in the management of metabolic disorders such as diabetes has been an area of scientific inquiry. These compounds are recognized for their pharmacological function in lowering blood sugar. nih.govnih.gov Research has explored the development of various substituted hydantoin derivatives for their promising applications in treating diabetes. nih.govnih.gov

In a notable study, a series of novel 3-arylsulfonylimidazolidine-2,4-diones, which are analogues of this compound, were synthesized and evaluated for their in vivo hypoglycemic activity. The evaluation was conducted using an alloxanized diabetic rat model. The results demonstrated significant blood sugar-lowering effects for some of these analogues. For instance, one of the synthesized compounds exhibited a marked reduction in blood glucose levels, which was comparable to the standard antidiabetic drug, glipizide. researchgate.net

The hypoglycemic activity of these imidazolidine-2,4-dione analogues was found to be significant, with some compounds showing excellent potential in modulating blood sugar levels. researchgate.net The table below summarizes the hypoglycemic activity of selected 3-arylsulfonylimidazolidine-2,4-dione analogues after 5 hours of administration in alloxanized diabetic rats. researchgate.net

| Compound | Reduction in Blood Glucose Level (mg/dL) |

| Analogue 1 | -286 ± 7 |

| Analogue 2 | -268 ± 9 |

| Glipizide (Standard) | -270 ± 8 |

This data represents the activity of analogue compounds and not this compound itself.

These findings underscore the potential of the imidazolidine-2,4-dione scaffold as a basis for the development of new hypoglycemic agents.

Studies in Kidney Disease and Uremic Toxin Inhibition

Hydantoin derivatives, the class of compounds to which this compound belongs, have been identified as potential inhibiting agents of uremic toxins. nih.govnih.gov This characteristic suggests a promising future for their application in the treatment of kidney disease. nih.govnih.gov Uremic toxins are compounds that accumulate in the body as a result of impaired kidney function and are associated with the progression of chronic kidney disease (CKD) and its complications. The ability to inhibit these toxins is a key therapeutic strategy in managing CKD.

While the broad class of hydantoin derivatives is noted for this potential, specific research detailing the direct inhibitory activity of this compound on specific uremic toxins is an area that warrants further investigation to establish its efficacy and mechanism of action in the context of kidney disease.

Antithrombotic and Antiviral Properties

The pharmacological profile of imidazolidine-2,4-dione derivatives extends to potential antithrombotic and antiviral activities.

Antithrombotic Properties:

Research into hydantoin derivatives has revealed their potential to inhibit platelet aggregation, a key process in thrombus formation. A notable example is the hydantoin prostaglandin derivative, BW 245 C, which has demonstrated potent anti-aggregatory activity on human platelets. nih.gov This activity is attributed to its high affinity and selectivity for PGD2 receptors on platelets. nih.gov While this research was not conducted on this compound specifically, it highlights the potential of the hydantoin chemical scaffold in the development of novel antithrombotic agents. Further studies are required to determine if this compound or its direct analogues exhibit similar properties.

Antiviral Properties:

Imidazolidinones and imidazolidine-2,4-diones have emerged as an important class of heterocyclic compounds with potent activity against a range of viruses. Research has demonstrated their efficacy against several significant human pathogens, including:

Human Immunodeficiency Virus (HIV)

Hepatitis C Virus (HCV)

Dengue virus

Enterovirus

The antiviral mechanism of these compounds can vary. For instance, against HIV, imidazolidinone derivatives have been shown to inhibit the activity of HIV aspartic protease and also function as CCR5 co-receptor antagonists. nih.gov In the case of HCV and Dengue virus, these compounds can inhibit the NS3 serine protease and the NS2B-NS3 protease, respectively. nih.gov Furthermore, certain pyridyl-imidazolidinones have shown specific and potent activity against human enterovirus 71 by targeting the viral capsid protein VP1. nih.gov Another study on a hydantoin derivative, 5-(3,4-dichlorophenyl) methylhydantoin, revealed that it inhibits poliovirus replication by blocking post-synthetic protein cleavages and viral assembly. nih.gov These findings underscore the broad-spectrum antiviral potential of the imidazolidine-2,4-dione core structure.

Mechanistic Insights into the Biological Actions of 5 4 Hydroxyphenyl Imidazolidine 2,4 Dione

Identification of Cellular and Molecular Targets

The primary cellular and molecular targets of 5-(4-hydroxyphenyl)imidazolidine-2,4-dione, also known as p-HPPH, are closely linked to its role as a metabolite of phenytoin (B1677684). Research has identified its influence on specific cellular processes and molecular components, particularly within connective tissues.

At the molecular level, p-HPPH has been shown to modulate inflammatory pathways. Specifically, it can potentiate the synthesis of prostaglandins, such as PGE2, in gingival fibroblasts when these cells are stimulated by pro-inflammatory cytokines like interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-alpha). nih.gov The mechanism for this upregulation of prostaglandin (B15479496) biosynthesis appears to be at the level of phospholipase A2. nih.gov While p-HPPH itself does not induce the formation of PGE2, it significantly enhances its production in the presence of an inflammatory challenge. nih.gov

The compound's cellular location has been noted as the membrane. nih.gov Further research has also looked into the effects of its enantiomers, (R)-p-HPPH and (S)-p-HPPH, on chronic side effects, indicating that the stereoisomerism of the molecule is a significant factor in its biological activity. nih.govnih.gov

Table 1: Summary of Cellular and Molecular Targets of this compound

| Cellular/Molecular Target | Observed Effect | Reference |

|---|---|---|

| Human Gingival Fibroblasts | Interference with cell division | nih.gov |

| Human Gingival Fibroblasts | Upregulation of prostaglandin synthesis (in the presence of IL-1 or TNF-alpha) | nih.gov |

| Phospholipase A2 | Implicated as the level of action for prostaglandin upregulation | nih.gov |

Elucidation of Receptor-Ligand Binding Modes

Detailed studies specifically elucidating the receptor-ligand binding modes of this compound are not extensively documented in the provided research. However, the broader class of hydantoin (B18101) derivatives, to which this compound belongs, is known for a wide range of pharmacological activities, suggesting interactions with various biological receptors. nih.gov Hydantoins are recognized as effective calcium channel blockers, which is a primary mechanism for their anticonvulsant effects. mdpi.com

The molecular structure of this compound, featuring an imidazolidine (B613845) ring and a hydroxyphenyl group, provides the potential for hydrogen bonding and other intermolecular interactions that are crucial for receptor binding. nih.gov The planar conformation of the imidazolidine ring and its spatial relationship to the benzene (B151609) ring would be key determinants in how it fits into a receptor's binding pocket. nih.gov However, specific details on the binding affinity, orientation, and conformational changes upon binding to a particular receptor for this metabolite are not available in the provided search results.

Characterization of Enzymatic Inhibition Mechanisms (e.g., DNA Gyrase)

There is no scientific evidence in the provided search results to suggest that this compound acts as an inhibitor of DNA gyrase. While hydantoin derivatives, as a chemical class, have been noted for their antibacterial properties, a specific mechanism involving DNA gyrase for this particular compound has not been identified. nih.gov

The primary enzymatic interactions of this compound are related to its formation and subsequent metabolism within the phenytoin pathway. It is not an inhibitor in the traditional sense but rather a substrate for several key enzymes. The enzymes responsible for its formation from phenytoin are cytochrome P450 enzymes, specifically CYP2C9 and CYP2C19. nih.govresearchgate.net

Following its formation, this compound is a substrate for various UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A1, UGT1A4, UGT1A6, and UGT1A9, which are responsible for its glucuronidation, a critical step in its detoxification and excretion. researchgate.netresearchgate.net The interaction with these enzymes is stereoselective, with UGT1A1 preferentially glucuronidating the (S)-isomer, while UGT1A9 and UGT2B15 act on the (R)-isomer. nih.gov

Impact on Specific Biological Pathways (e.g., Phenytoin Action Pathway)

The most significant and well-characterized biological role of this compound is its central involvement in the metabolic pathway of phenytoin. nih.govnih.gov Phenytoin is primarily metabolized in the liver to this compound, which is considered an inactive metabolite. nih.gov This biotransformation is a crucial aspect of phenytoin's pharmacokinetics.

The formation of this compound is catalyzed by the cytochrome P450 enzymes CYP2C9 and CYP2C19. nih.govresearchgate.net The specific enzyme involved has a significant impact on the stereochemistry of the resulting metabolite. When CYP2C9 catalyzes the reaction, it predominantly produces the (S)-isomer of p-HPPH. In contrast, catalysis by CYP2C19 results in a more balanced ratio of the (R) and (S) stereoisomers. nih.gov This variation in metabolism contributes to the wide interindividual variability in phenytoin clearance. nih.gov

Once formed, this compound undergoes further metabolism. It can be converted to a catechol metabolite by several P450 enzymes, with CYP2C19 being the most effective catalyst. nih.gov However, the main route of elimination is through glucuronidation by UGT enzymes (UGT1A1, UGT1A4, UGT1A6, and UGT1A9), which attach a glucuronic acid moiety to the hydroxyl group, making the compound more water-soluble for excretion in the urine. researchgate.netresearchgate.net Approximately 75% of a phenytoin dose is excreted as the O-glucuronide conjugate of this compound. researchgate.net

Table 2: Role of this compound in the Phenytoin Pathway

| Step in Pathway | Enzymes Involved | Outcome | Reference |

|---|---|---|---|

| Formation from Phenytoin | CYP2C9, CYP2C19 | Production of (S)-p-HPPH and (R)-p-HPPH | nih.govresearchgate.net |

| Conversion to Catechol | CYP2C19, CYP2C9, CYP3A4 | Formation of a catechol metabolite | nih.gov |

| Glucuronidation | UGT1A1, UGT1A4, UGT1A6, UGT1A9 | Formation of a water-soluble glucuronide conjugate for excretion | researchgate.netresearchgate.net |

Investigation of Inverse Agonist Properties at Receptors

Based on the available search results, there has been no investigation into or documentation of this compound possessing inverse agonist properties at any specific receptors. The research has primarily focused on its role as a metabolite of phenytoin and its effects on cellular processes like proliferation and inflammation, as well as its metabolism. nih.govnih.gov

Structure Activity Relationship Sar and Structure Affinity Relationship Safr Investigations

Correlation of Structural Modifications of 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione with Changes in Biological Activity

The biological activity of hydantoin (B18101) derivatives is profoundly influenced by the nature and position of substituents on the core imidazolidine-2,4-dione ring system and its appended phenyl group. General SAR studies on anticonvulsant hydantoins have established several key principles that are applicable to this compound.

A critical determinant of activity is the substitution at the C5 position of the hydantoin ring. The presence of an aromatic ring, such as the 4-hydroxyphenyl group in the title compound, is often considered essential for significant biological activity, particularly in the context of anticonvulsant effects. nih.govnih.gov Modification of this phenyl ring can lead to substantial changes in potency and pharmacological profile.

Research on various 5-phenylhydantoin (B13835) analogs has demonstrated that the nature of the substituent on the phenyl ring plays a pivotal role. Generally, non-polar substituents tend to enhance anticonvulsant activity, while polar groups can be detrimental. For instance, the introduction of alkyl, halogen, or alkoxy groups on the phenyl ring has been shown to be compatible with or even improve activity. pcbiochemres.com Conversely, the presence of polar moieties such as nitro (-NO2), cyano (-CN), or additional hydroxyl (-OH) groups often leads to a decrease or complete loss of activity. pcbiochemres.com

The hydroxyl group at the para-position of the phenyl ring in this compound is a notable feature. While polar groups are generally disfavored, the ability of a hydroxyl group to participate in hydrogen bonding can sometimes offer a beneficial interaction with a biological target, provided it does not overly increase the polarity of the molecule to hinder its passage across biological membranes.

Substitutions on the nitrogen atoms of the hydantoin ring also modulate activity. N-alkylation, for example, can alter the pharmacokinetic and pharmacodynamic properties of the compound. nih.gov Furthermore, modifications to the hydantoin ring itself, such as the introduction of a thio-group to form a thiohydantoin, can lead to compounds with different or enhanced biological activities. nih.gov

To illustrate these SAR principles, the following table summarizes the expected impact of various structural modifications on the biological activity of this compound, based on general findings for related hydantoin derivatives.

Table 1: Illustrative Structure-Activity Relationship of this compound Analogs

| Modification | Position | Substituent Type | Expected Impact on Anticonvulsant Activity |

| Phenyl Ring | para (4-position) | -OCH3 (Methoxy) | Maintained or Increased |

| Phenyl Ring | para (4-position) | -Cl (Chloro) | Maintained or Increased |

| Phenyl Ring | para (4-position) | -CH3 (Methyl) | Maintained or Increased |

| Phenyl Ring | para (4-position) | -NO2 (Nitro) | Decreased or Abolished |

| Phenyl Ring | meta (3-position) | -Cl (Chloro) | Maintained or Increased |

| Hydantoin Ring | N1 | -CH3 (Methyl) | Activity Profile Altered |

| Hydantoin Ring | N3 | -CH3 (Methyl) | Activity Profile Altered |

| Hydantoin Ring | C2 | =S (Thio) | Activity Profile Altered |

Note: This table is illustrative and based on general SAR trends observed for anticonvulsant hydantoins. Specific activity changes for this compound analogs would require experimental validation.

Influence of Substituents on Receptor Binding Affinity and Selectivity

The interaction of a ligand with its biological target is a highly specific process governed by the three-dimensional arrangement of atoms and the distribution of electronic charge. For this compound, substituents can significantly influence its binding affinity and selectivity for a particular receptor.

The 4-hydroxyl group on the phenyl ring is a key feature that can act as both a hydrogen bond donor and acceptor. This capability can facilitate strong and specific interactions with amino acid residues within a receptor's binding pocket, potentially enhancing affinity. For instance, in the context of the Smoothened receptor, a 4-OH analog of a hydantoin-based ligand was found to be more potent than its unsubstituted or halogenated counterparts, an effect attributed to hydrogen bonding.

The steric bulk of substituents also plays a significant role. Large, bulky groups can either enhance binding by occupying a specific hydrophobic pocket within the receptor or hinder binding by sterically clashing with the receptor surface. The optimal size and shape of a substituent are highly dependent on the specific topology of the receptor's binding site.

The following interactive table illustrates how different substituents on the 5-phenylhydantoin scaffold might influence receptor binding affinity, based on general principles of medicinal chemistry.

Table 2: Illustrative Influence of Substituents on Receptor Binding Affinity of 5-Phenylhydantoin Analogs

| Substituent at C5-Phenyl | Position | Property | Potential Influence on Receptor Binding Affinity |

| -OH | para | Hydrogen Bond Donor/Acceptor | Potentially increases affinity through specific hydrogen bonds. |

| -OCH3 | para | Hydrogen Bond Acceptor, Lipophilic | May increase affinity through hydrogen bonding and hydrophobic interactions. |

| -F, -Cl, -Br | para | Halogen Bond Donor, Lipophilic | Can enhance affinity through halogen bonding and hydrophobic interactions. |

| -CH3, -C2H5 | para | Lipophilic, Steric Bulk | May increase affinity by filling a hydrophobic pocket. |

| -NO2, -CN | para | Polar, Electron-withdrawing | Likely decreases affinity due to unfavorable polar interactions in a hydrophobic pocket. |

| No substituent | - | - | Serves as a baseline for comparison. |

Note: This table provides a generalized illustration. The actual effect on binding affinity is target-dependent and requires experimental determination.

Pharmacophore Modeling for Rational Compound Design

Pharmacophore modeling is a powerful computational tool used in rational drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound and its analogs can guide the design of new compounds with improved potency and selectivity.

For anticonvulsant hydantoins, a common pharmacophore model includes several key features:

A hydrophobic aromatic ring: This is typically the phenyl group at the C5 position, which engages in hydrophobic interactions with the receptor.

A hydrogen bond donor/acceptor unit: The hydantoin ring itself, with its two N-H groups and two carbonyl oxygens, provides multiple sites for hydrogen bonding.

A second hydrophobic site: This can be an alkyl or another aromatic group, often also at the C5 position.

More sophisticated 3D-QSAR (Quantitative Structure-Activity Relationship) studies, such as Comparative Molecular Field Analysis (CoMFA), have been applied to hydantoin derivatives to refine these models. For instance, a CoMFA study on 5-phenylhydantoin analogs targeting the neuronal voltage-gated sodium channel revealed specific steric and electrostatic fields that are crucial for enhanced binding. nih.gov This model highlighted a preferred orientation of the 5-phenyl ring and a favorable steric effect from a C5-alkyl chain. Such models can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

A general pharmacophore model for a hydantoin-based sodium channel blocker would likely include:

One or two hydrophobic features corresponding to the aromatic ring(s).

A hydrogen bond acceptor feature from one of the carbonyl oxygens.

A hydrogen bond donor feature from one of the N-H groups.

Defined spatial relationships (distances and angles) between these features.

The development of a specific pharmacophore model for this compound would involve aligning a set of active and inactive analogs and identifying the common chemical features that are essential for the desired biological activity. This model would then serve as a template for virtual screening of compound libraries to identify new potential hits or for the de novo design of novel ligands with optimized interactions with the target receptor.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Voltage-gated sodium channels (VGSCs) are critical targets for anticonvulsant drugs. The hydantoin (B18101) ring, a core feature of 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione, is also the central scaffold of the well-known anticonvulsant drug Phenytoin (B1677684) (5,5-diphenylhydantoin) nih.govmdpi.com. Docking studies on Phenytoin and its analogs reveal key interactions within the inner pore of the VGSC.

A common pharmacophore for binding includes an aromatic ring that establishes an aromatic-aromatic interaction with a tyrosine residue (e.g., Tyr-1771 in NaV1.2) and a polar amide or imide group from the hydantoin ring that forms a low-energy amino-aromatic hydrogen bond with a phenylalanine residue (e.g., Phe-1764) nih.gov. The N-H groups of the hydantoin ring are considered important for binding, as their substitution can significantly reduce affinity nih.gov.

For this compound, it is predicted that the 4-hydroxyphenyl group would occupy a hydrophobic pocket, engaging in aromatic-aromatic interactions. The hydantoin core would anchor the molecule through hydrogen bonds with key residues in the channel pore. The binding affinities of hydantoin derivatives are influenced by the nature of the substituents, with hydrophobic groups often enhancing binding nih.gov. The binding scores for established hydantoin drugs like Phenytoin and Mephenytoin (B154092) have been calculated to be approximately -6.50 kcal/mol and -6.52 kcal/mol, respectively, providing a benchmark for the expected affinity of related compounds .

Table 1: Predicted Interactions of this compound with Voltage-Gated Sodium Channel

| Molecular Moiety | Predicted Interacting Residue | Type of Interaction |

|---|---|---|

| 4-Hydroxyphenyl Ring | Tyrosine (Tyr) | π-π Stacking / Aromatic-Aromatic |

| Hydantoin Ring (N-H groups) | Phenylalanine (Phe) | Hydrogen Bonding |

The antibacterial potential of this compound can be explored by docking it against essential bacterial enzymes.

Staphylococcus aureus Dehydrosqualene Synthase (CrtM, PDB ID: 3ACX): This enzyme catalyzes the first committed step in the biosynthesis of staphyloxanthin, a golden carotenoid pigment that acts as a virulence factor by protecting the bacterium from oxidative stress rcsb.org. Inhibiting CrtM can render S. aureus more susceptible to host immune defenses. The active site of CrtM contains conserved aspartate-rich motifs (DXXXD) that are essential for its function rcsb.org. A docking simulation of this compound would likely show the hydroxyphenyl group occupying a hydrophobic pocket, while the polar hydantoin ring could form hydrogen bonds with residues within the active site, potentially disrupting the binding of the natural substrate.

Pseudomonas aeruginosa UDP-3-O-(R-hydroxydecanoyl)-N-acetylglucosamine Deacetylase (LpxC, PDB ID: 5U39): LpxC is an essential enzyme in the biosynthesis of Lipid A, the anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria like P. aeruginosa proteopedia.orgrcsb.org. Inhibition of LpxC is a validated strategy for developing new antibiotics against multidrug-resistant pathogens proteopedia.orgrcsb.org. The active site of LpxC contains a catalytic zinc ion and a hydrophobic tunnel. Molecular docking would predict that the carbonyl and hydroxyl groups of this compound could chelate the zinc ion, while the phenyl ring could fit into the hydrophobic tunnel, mimicking the interactions of known hydroxamic acid-based inhibitors proteopedia.org.